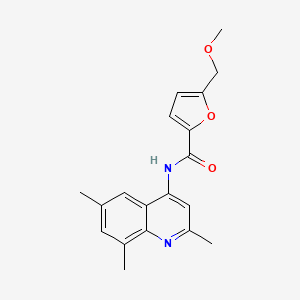
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that include the Povarov cycloaddition reaction followed by N-furoylation processes. These synthetic routes start from commercially available reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The final compounds are characterized using techniques like IR, NMR, and X-ray diffraction, underscoring the intricate nature of their synthesis and the importance of precise structural characterization (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a furan ring attached to a quinoline ring via a carboxamide linker. This configuration is important for the compound's interaction with biological targets. Structural characterization is commonly achieved through spectral techniques like IR, NMR, and X-ray crystallography, providing detailed information on the molecular conformation and electron distribution (Graulich et al., 2006).
Chemical Reactions and Properties
The chemical properties of such compounds are influenced by their functional groups, which can undergo various chemical reactions. These properties are explored through synthetic routes that highlight the compound's reactivity towards different reagents, showcasing its potential in generating diverse derivatives with varying biological activities (Kuticheva, Pevzner, & Petrov, 2015).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Such properties are often determined through a combination of experimental techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD). These analyses provide insights into the stability, solubility, and crystalline form of the compounds, affecting their biological activity and drug formulation potential (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties are closely related to the compound's reactivity and its interactions with biological systems. Studies on these compounds often focus on their ability to undergo specific reactions, such as nucleophilic substitution or condensation, which can be used to modify the compound or to elucidate its mechanism of action in biological systems. These properties are essential for designing derivatives with enhanced activity or reduced toxicity (Marvadi et al., 2020).
科学的研究の応用
Biomass Conversion and Sustainable Materials
The research on furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, highlights the significance of these compounds in the conversion of plant biomass into valuable chemicals. Furan derivatives serve as platform chemicals for producing a variety of materials including monomers, polymers, and fuels, indicating the potential of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide in sustainable material production and green chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalysis and Chemical Synthesis
Biocatalytic valorization of furans emphasizes the role of enzymes in modifying furanic compounds under mild conditions, offering a greener alternative to traditional chemical processes. This approach, applied to furans for producing high-value chemicals, could extend to the synthesis and functionalization of this compound, enhancing its applicability in fine chemical synthesis (Domínguez de María & Guajardo, 2017).
Green Chemistry and Solvent Selection
The discussion on green chemistry principles, especially in the context of solvent selection for the biphasic dehydration of sugars to furanic derivatives, sheds light on the importance of choosing environmentally friendly solvents. This focus on sustainability and eco-friendliness could be crucial in research involving this compound, promoting its synthesis and application in a manner that is consistent with green chemistry ideals (Esteban, Vorholt, & Leitner, 2020).
特性
IUPAC Name |
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11-7-12(2)18-15(8-11)16(9-13(3)20-18)21-19(22)17-6-5-14(24-17)10-23-4/h5-9H,10H2,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBONLFRXBXSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)
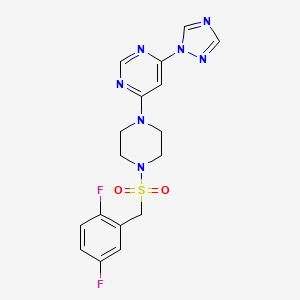

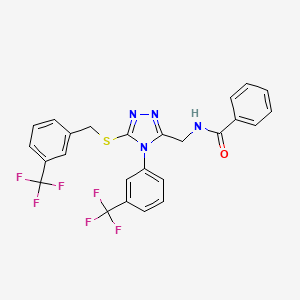
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
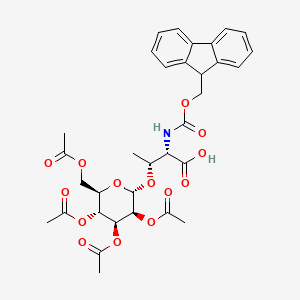
![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)

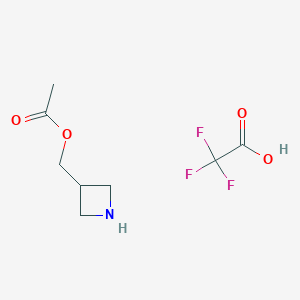
![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

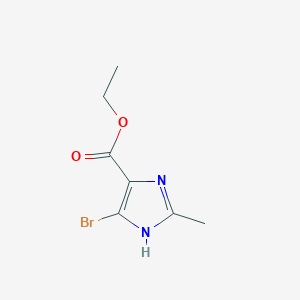
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)
